
2,2,2-Trifluoro-1-(1-methylpyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is a fluorinated organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyrazole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with a trifluoromethylating agent. One common method is the reaction of 1-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoromethyl carboxylic acids.
Reduction: Formation of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the ethanone moiety.
2,2,2-Trifluoro-1-(1H-pyrazol-3-yl)ethan-1-one: Lacks the methyl group on the pyrazole ring.
Uniqueness
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the ethanone moiety, which confer distinct chemical properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(1-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H5F3N2O/c1-11-3-2-4(10-11)5(12)6(7,8)9/h2-3H,1H3 |
InChI Key |
LNXVXEDNOUJMML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


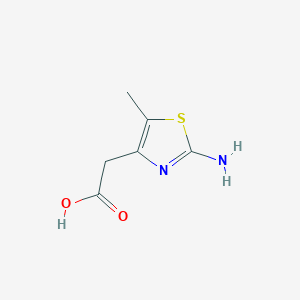
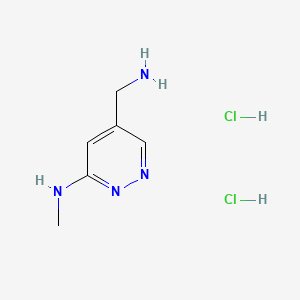
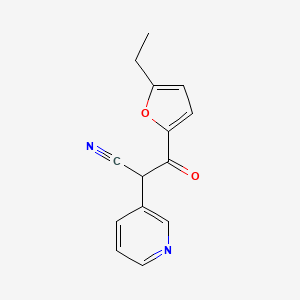
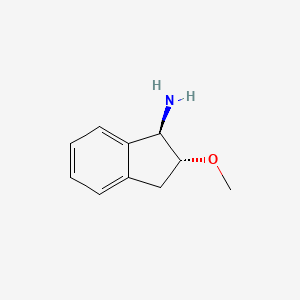
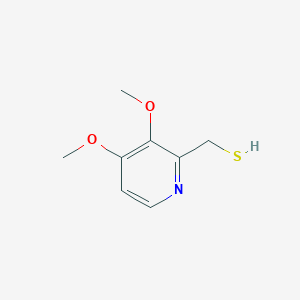
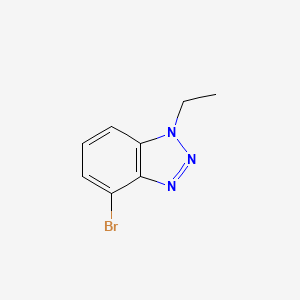
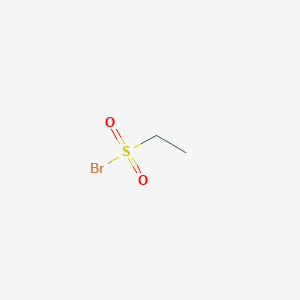
![7-(Difluoromethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-enehydrochloride](/img/structure/B13519055.png)

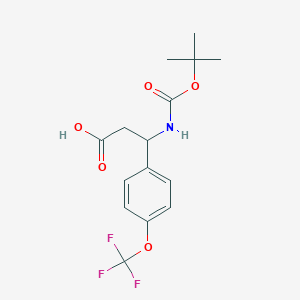
![1-{2-Amino-6-[3,5-bis(trifluoromethyl)phenyl]pyrido[2,3-d]pyrimidin-7-yl}-3-tert-butylurea](/img/structure/B13519067.png)
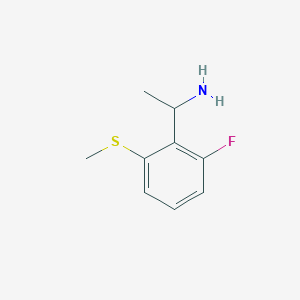
![1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methanaminedihydrochloride](/img/structure/B13519092.png)
![1H-Pyrrole, 2-[(aminooxy)methyl]-1-methyl-](/img/structure/B13519100.png)
